molecular formula C16H14O6 B1251874 sappanone B

sappanone B

Cat. No. B1251874
M. Wt: 302.28 g/mol
InChI Key: BTLMXNHNFFXBHW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sappanone B is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.

Scientific Research Applications

Cardiovascular Health

Sappanone A, a compound closely related to Sappanone B, has shown promise in cardiovascular health research. It was found to prevent left ventricular dysfunction in a rat model of myocardial ischemia-reperfusion injury, demonstrating its potential in improving heart function during early myocardial infarction development (Jo et al., 2020). Another study highlighted the protective effects of Caesalpinia sappan L., which contains Sappanone A, on cardiovascular organs, suggesting its potential role in combating cardiovascular diseases like myocardial infarction and vascular disease (Syamsunarno et al., 2021).

Asthma and Allergy

Sappanone A has been observed to attenuate allergic airway inflammation in an ovalbumin-induced asthma model in mice, reducing inflammatory cell counts and cytokine levels (Liu et al., 2016).

Osteoarthritis

In a study exploring the effects on osteoarthritis chondrocytes, Sappanone A was found to alleviate IL-1β-induced inflammation, suggesting its potential as a therapeutic agent for osteoarthritis (Zhang et al., 2022).

Aging and Longevity

Research on Caenorhabditis elegans indicated that Sappanone A could extend lifespan and enhance health by regulating the insulin/insulin-like growth factor-1 signaling pathway (Zhao et al., 2020).

Radiosensitivity in Oral Epithelial Cells

A study analyzed the role of Sappanone A in modulating radiosensitivity of oral epithelial cells, showing its potential in cancer therapy (Zhao et al., 2022).

Neuroprotection

Sappanone A demonstrated protective activity against hypoxia-induced neurologic damage in PC-12 cells (Kang et al., 2019). Another study highlighted its anti-neuroinflammatory and neuroprotective properties in treating neuroinflammatory disorders and inflammation-related neuronal injury (Zeng et al., 2015).

Renal Protection

Research on cisplatin-induced kidney injury in mice showed that Sappanone A could be a potential therapeutic drug for treating this condition due to its antioxidant and anti-inflammatory effects (Kang et al., 2016).

Skin Health

Sappanone B was found to influence tyrosinase activity, which is relevant to skin health, particularly in melanin formation and skin pigmentation (Niu et al., 2020).

Pharmacokinetics

A study focused on the metabolic profiling of protosappanin B, a compound related to Sappanone B, in various biological samples, providing insights into its metabolic pathways and potential therapeutic applications (Chen et al., 2021).

properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(3R)-3-[(3,4-dihydroxyphenyl)methyl]-3,7-dihydroxy-2H-chromen-4-one

InChI

InChI=1S/C16H14O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,17-19,21H,7-8H2/t16-/m1/s1

InChI Key

BTLMXNHNFFXBHW-MRXNPFEDSA-N

Isomeric SMILES

C1[C@@](C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

synonyms

sappanone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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